Tolfamide

Beschreibung

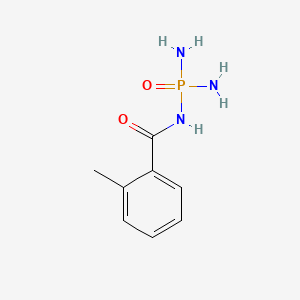

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

70788-29-3 |

|---|---|

Molekularformel |

C8H12N3O2P |

Molekulargewicht |

213.17 g/mol |

IUPAC-Name |

N-diaminophosphoryl-2-methylbenzamide |

InChI |

InChI=1S/C8H12N3O2P/c1-6-4-2-3-5-7(6)8(12)11-14(9,10)13/h2-5H,1H3,(H5,9,10,11,12,13) |

InChI-Schlüssel |

NTZDIRFODDGCIF-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NP(=O)(N)N |

Kanonische SMILES |

CC1=CC=CC=C1C(=O)NP(=O)(N)N |

Andere CAS-Nummern |

70788-29-3 |

Herkunft des Produkts |

United States |

Computational Chemistry and Chemoinformatic Studies of Tolfamide

Structure-Activity Relationship (SAR) Studies of Tolfamide Derivatives

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. This understanding is fundamental for optimizing lead compounds and designing new molecules with improved efficacy or reduced undesirable effects frontiersin.org. SAR studies can be broadly categorized into ligand-based and structure-based approaches mdpi.com.

Ligand-based SAR analysis is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the chemical structures and known activities of a series of active compounds (ligands) to infer the structural features essential for activity mdpi.com. For this compound, if a series of its derivatives with varying biological activities were available, ligand-based SAR could involve:

2D and 3D Descriptors: Computing molecular descriptors such as molecular weight, logP, topological polar surface area (TPSA), and various electronic and steric parameters for this compound and its analogs nih.gov. These descriptors are then correlated with observed biological activities using statistical methods like Quantitative Structure-Activity Relationship (QSAR) models mdpi.comfrontiersin.org.

Pharmacophore Modeling: Identifying the crucial spatial and electronic features common among active this compound derivatives that are necessary for binding to a putative target or eliciting a biological response. A pharmacophore model for this compound would highlight the key functional groups and their relative spatial arrangement required for activity mdpi.com.

Molecular Alignment and Shape Similarity: Superimposing active this compound analogs to identify common structural scaffolds and regions contributing to activity. This can reveal preferred conformations or substructures.

As of the current search, specific detailed ligand-based SAR studies explicitly on this compound derivatives in readily available academic literature were not found. However, if such studies were conducted, a hypothetical data table illustrating the type of information gathered might look like this:

Table 1: Illustrative Ligand-Based SAR Data for Hypothetical this compound Analogs

| Analog ID | Structural Modification (relative to this compound) | Molecular Weight ( g/mol ) | XLogP3 | pIC50 (Hypothetical Activity) | Key SAR Observation |

| This compound | - | 213.17 nih.gov | -1.2 nih.gov | 6.5 | Baseline |

| Analog A | Methyl group at ortho-position | 227.20 | -0.8 | 7.2 | Increased activity |

| Analog B | Removal of one amino group | 198.15 | -0.5 | 5.0 | Decreased activity |

| Analog C | Fluorine substitution | 231.16 | -1.0 | 6.8 | Maintained activity |

Structure-based SAR analysis is performed when the three-dimensional structure of the biological target protein is known, typically from X-ray crystallography or cryo-electron microscopy. This approach focuses on the interactions between the ligand (this compound or its analog) and the target protein mdpi.com.

Binding Site Analysis: Identifying the specific amino acid residues within the protein's binding pocket that interact with this compound.

Interaction Fingerprints: Characterizing the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) formed between this compound and the target.

Mutagenesis Studies (Computational): Simulating the effects of mutating key amino acid residues in the binding site on this compound's binding affinity to understand critical interactions.

Without a known specific protein target for this compound from the search results, direct structure-based SAR studies cannot be detailed. However, if a target were identified, these analyses would reveal how specific chemical features of this compound contribute to its binding affinity and selectivity.

Molecular Modeling and Docking Simulations of this compound

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a protein target, and to estimate the binding affinity mdpi.commdpi.com. These methods are crucial for understanding intermolecular interactions and for virtual screening campaigns researchgate.net.

Conformational analysis involves studying the various possible three-dimensional arrangements (conformations) that a molecule can adopt. For a flexible molecule like this compound, understanding its conformational landscape is critical as only certain conformations may be biologically active or capable of binding to a target mdpi.com.

Energy Minimization: Using computational algorithms to find stable low-energy conformations of this compound.

Molecular Dynamics (MD) Simulations: Simulating the movement of this compound atoms over time to explore its conformational flexibility and how it behaves in different environments (e.g., in solution or within a protein binding pocket) mdpi.commdpi.comnih.gov. MD simulations can provide insights into the dynamic nature of the molecule and its interactions nih.gov.

While no specific conformational analysis studies for this compound were found, such studies would typically involve generating an ensemble of conformers and analyzing their energy profiles and structural diversity.

Protein-ligand interaction profiling, often performed through molecular docking, predicts how this compound would bind to a specific protein target mdpi.commdpi.com. This involves placing the ligand into the active site of a protein and scoring the resulting poses based on their estimated binding energy frontiersin.org.

Docking Algorithms: Utilizing software (e.g., AutoDock Vina, Glide) to predict the optimal binding pose of this compound within a protein's active site mdpi.commdpi.com.

Binding Energy Estimation: Calculating a docking score or binding energy (e.g., in kcal/mol) for each predicted pose, which serves as an indicator of binding affinity mdpi.comresearchgate.net. Lower (more negative) scores generally indicate stronger binding mdpi.com.

Interaction Analysis: Identifying specific hydrogen bonds, hydrophobic contacts, electrostatic interactions, and van der Waals forces between this compound and the amino acid residues of the protein researchgate.net.

If this compound were docked against a hypothetical protein target, a typical output would include a binding score and a list of interacting residues. For illustrative purposes, consider a hypothetical docking scenario:

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

| 1 | -7.8 | Lys123, Ser201, Leu35 | H-bond, Hydrophobic |

| 2 | -7.5 | Arg150, Phe210, Val42 | H-bond, π-stacking |

| 3 | -6.9 | Asp99, Ala180, Ile25 | Salt bridge, Hydrophobic |

Virtual Screening and Computational Design of Novel this compound Analogs

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target researchgate.netfrontiersin.org. Computational design, on the other hand, involves de novo generation or modification of molecules with desired properties neovarsity.org.

Ligand-Based Virtual Screening: If this compound is known to have a certain activity but its target is unknown, a ligand-based virtual screen could identify compounds structurally similar to this compound that might possess similar activity. This could involve similarity searching using chemical fingerprints or shape-based methods nih.gov.

Structure-Based Virtual Screening: If a protein target for this compound were identified, structure-based virtual screening would involve docking large libraries of compounds (including potential this compound analogs) into the binding site of the protein to identify those with the highest predicted binding affinities researchgate.netfrontiersin.org.

De Novo Design: Computational tools can be used to design novel molecules from scratch, or to modify the structure of this compound, to optimize specific properties (e.g., binding affinity, selectivity, physicochemical properties). This iterative process involves generating new chemical structures, predicting their properties, and refining them computationally neovarsity.org.

While this compound is listed in some patent documents, suggesting its consideration in pharmaceutical contexts justia.comgoogle.comgoogle.comgoogleapis.comgoogle.com, specific reports of this compound being the direct subject of large-scale virtual screening campaigns or de novo computational design efforts in academic literature were not found in the provided search results. However, the methodologies described above represent the standard approaches that would be applied if this compound or its derivatives were to be explored for new therapeutic applications or improved properties.

Pharmacophore Modeling for this compound

Pharmacophore modeling is a successful subfield of computer-aided drug design that defines the essential molecular features necessary for a compound's biological activity and recognition by a biological macromolecule. dovepress.comwikipedia.orgnih.govdergipark.org.tr These features can include hydrophobic centroids, aromatic rings, hydrogen bond acceptors or donors, cations, and anions, arranged in a specific three-dimensional orientation. wikipedia.org Pharmacophore models are crucial for identifying potential interaction sites that contribute to binding affinity and specificity. dovepress.com Their primary applications include virtual screening to identify novel ligands, lead optimization, and scaffold hopping. dovepress.comnih.govdergipark.org.tr

As of the current review, specific pharmacophore models developed or reported for this compound, or detailed research findings from such studies, are not widely documented in the public scientific domain. Therefore, no specific data tables related to this compound's pharmacophore features can be presented.

De Novo Design Strategies for this compound Scaffolds

De novo drug design is a computational approach that generates novel molecular structures from atomic building blocks without a pre-existing template. nih.govfrontiersin.org This methodology aims to explore vast areas of chemical space to discover new chemotypes with desired properties, complementing traditional virtual screening methods. nih.govfrontiersin.orgnih.govethz.ch Common strategies in de novo design include "grow" (sequentially building a molecule to complement a target receptor or pharmacophore model), "fragment-link" (linking multiple fragments), and "sampling" (generating structures as fragment assemblies). ethz.chnih.gov Modern approaches also incorporate artificial intelligence and machine learning to optimize the design process and consider multiple properties simultaneously, including synthetic feasibility. nih.govfrontiersin.orgnih.govnih.gov

Despite the general advancements in de novo design, specific studies focused on generating novel molecular scaffolds based on this compound or designing this compound-like compounds using de novo strategies are not prominently featured in publicly accessible research. Consequently, detailed research findings or data tables pertaining to de novo design efforts for this compound scaffolds are not available for inclusion.

Quantitative Structure-Activity Relationship (QSAR) for this compound Congeners

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used computational tool that establishes a mathematical relationship between the structural features (descriptors) of a set of molecules and their observed biological activity. nih.govbeilstein-journals.orgnih.govarxiv.org This technique is instrumental in predicting the activity of new compounds, optimizing lead compounds, and gaining a deeper understanding of the molecular determinants of biological response. nih.govbeilstein-journals.orgnih.govarxiv.orgresearchgate.net QSAR studies often focus on "congeners," which are series of chemically similar compounds sharing a common parent structure, allowing for the systematic analysis of how structural modifications influence activity. researchgate.netnih.gov

While QSAR is a well-established method in drug discovery, specific QSAR studies reported for this compound congeners are not readily found in the public scientific literature. Therefore, detailed research findings, such as specific QSAR equations, statistical parameters, or data tables relating structural descriptors of this compound congeners to their biological activities, cannot be provided.

Chemical Synthesis and Derivatization Strategies for Tolfamide

Established Synthetic Pathways for Tolfamide Core Structures

This compound belongs to the class of phosphoramidates, specifically resembling a phosphoric triamide or a derivative thereof, characterized by the presence of phosphorus-nitrogen (P-N) bonds. wikipedia.org Established synthetic routes for phosphoramidates generally involve the formation of these P-N linkages through various amidation and phosphorylation reactions.

One common approach for synthesizing phosphoramidates involves the reaction of phosphorus halides, such as phosphorus oxychloride (POCl₃), with amine compounds. wikipedia.org In this method, phosphorus oxychloride can react with a nucleophile (e.g., a phenol (B47542) or an alcohol) to form a chlorophosphonate ester or diester. Subsequently, the remaining chlorine substituents on the phosphorus atom are replaced by amine groups through nucleophilic substitution reactions. wikipedia.org

Another established methodology for phosphoramidate (B1195095) synthesis is the oxidative cross-coupling of P(O)-H compounds with amines. This reaction can be efficiently catalyzed, for instance, by zinc iodide (ZnI₂), providing a practical route to phosphinic amides and phosphoramidate derivatives with good yields and short reaction times under mild conditions. nih.gov Furthermore, transition metal-free syntheses from phosphoryl azides and amines have also been reported as effective pathways for forming P-N bonds. researchgate.netnih.gov

For this compound, the core structure implies the formation of an amide bond between the 2-methylbenzoyl moiety and a phosphorus atom, which is further substituted by two amino groups. While specific detailed pathways for N-diaminophosphoryl-2-methylbenzamide are not widely published, the general principles of phosphoramidate synthesis would apply, involving the sequential or concerted formation of these P-N bonds.

Key Reaction Steps and Intermediates in this compound Synthesis

Based on the general synthetic strategies for phosphoramidates, the key reaction steps for forming the this compound core would likely involve:

Phosphorylation of an Amine/Amide Precursor : Introduction of a phosphorus-containing group onto a nitrogen atom of a 2-methylbenzamide (B88809) derivative. This could involve reacting 2-methylbenzamide (or a suitably protected derivative) with a phosphorus halide (e.g., a phosphoryl chloride) or a phosphite.

Amine Introduction : Subsequent reactions to introduce the two remaining amino groups onto the phosphorus center. If a phosphorus halide is used, the halogen atoms serve as leaving groups for nucleophilic attack by ammonia (B1221849) or other amine equivalents.

Intermediate Formation : Typical intermediates in phosphoramidate synthesis might include chlorophosphonates or phosphorodiamidates, depending on the sequence and stoichiometry of amine additions. For example, a dichlorophosphoryl intermediate could react with one amino group, followed by another to form the diaminophosphoryl moiety.

These steps would require careful control of stoichiometry and reaction conditions to ensure selective formation of the desired N-diaminophosphoryl structure.

Stereoselective Synthesis Approaches for this compound

This compound (N-diaminophosphoryl-2-methylbenzamide) is an achiral molecule. researchgate.nettwistbioscience.com This means that it does not possess any chiral centers or elements of chirality, and therefore, stereoselective synthesis approaches are not applicable to the synthesis of the this compound molecule itself. Stereoselective synthesis is a critical area in organic chemistry focused on the preferential formation of one stereoisomer over others (e.g., enantiomers or diastereomers) in a chemical reaction. upol.czmsu.edu This is particularly important for compounds that exhibit chirality, as different stereoisomers can possess distinct physical, chemical, and biological properties. upol.cz

While this compound itself does not require stereoselective synthesis, the principles and methodologies of stereoselective synthesis are highly relevant for the creation of chiral phosphoramidates or their analogs that may possess stereocenters. Such approaches often involve the use of chiral auxiliaries, chiral catalysts (e.g., enantioselective catalysts), or the exploitation of inherent substrate chirality to control the stereochemical outcome of a reaction. msu.educhemistrydocs.comrsc.orgacs.org

Development of Novel Synthetic Methodologies for this compound

The field of chemical synthesis continuously evolves, with a strong emphasis on developing more efficient, sustainable, and scalable methodologies. For phosphoramidates like this compound, this involves incorporating principles of green chemistry and leveraging advanced reaction technologies such as flow chemistry.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances throughout the design, manufacture, and application of chemical products. tandfonline.comaston.ac.uk For the synthesis of phosphoramidates, several green chemistry approaches are being explored:

Safer Solvents and Reaction Conditions : Traditional syntheses often use hazardous solvents. Green alternatives include water-based or bio-derived solvents, and milder reaction conditions that reduce energy consumption and environmental impact. researchgate.nethuarenscience.com

Renewable Feedstocks : Shifting towards bio-based starting materials aligns with sustainability goals and reduces dependency on finite resources. huarenscience.com

Catalysis : The development and use of efficient and environmentally benign catalysts, particularly those based on earth-abundant metals (e.g., copper and cobalt), are gaining prominence. researchgate.nethuarenscience.com Catalytic strategies can increase atom economy and reduce waste. researchgate.net

Waste Prevention and Atom Economy : Designing synthetic methods to maximize the incorporation of all materials used into the final product (high atom economy) is a core principle of green chemistry, aiming to prevent waste rather than treating it. nih.gov

The application of these principles to this compound synthesis would involve optimizing reaction conditions to reduce byproduct formation, employing less toxic reagents, and potentially utilizing catalytic systems that are recoverable and reusable.

Flow Chemistry Applications for this compound Production

Flow chemistry, which involves conducting chemical reactions in a continuous stream rather than in batches, offers significant advantages for the production of chemical compounds, including phosphoramidates. rsc.orgavcr.cz Its benefits include:

Enhanced Safety : Hazardous or highly exothermic reactions can be performed more safely in smaller volumes, mitigating risks associated with large-scale batch processes. avcr.cznih.gov

Improved Quality Control and Reproducibility : Precise control over reaction parameters (temperature, pressure, mixing, residence time) in a continuous flow system leads to higher quality products with improved impurity profiles and better reproducibility. avcr.cznih.gov

Reduced Reaction Times and Higher Yields : Efficient mass and heat transfer in flow reactors can significantly reduce reaction times and often lead to higher yields compared to batch processes. nih.govrsc.orgeurekalert.org

Scalability and Automation : Flow chemistry is inherently scalable and amenable to automation, allowing for efficient and cost-effective production, including on-demand synthesis. acs.orgnih.goveurekalert.org

Recent advancements include the flow electrosynthesis of phosphinamides and phosphoramidates, demonstrating a robust methodology under mild conditions with broad substrate scope. rsc.org Similarly, on-demand flow synthesis of phosphoramidites (precursors to phosphoramidates) from their corresponding alcohols has been achieved with short reaction times and near-quantitative yields, suitable for direct integration into automated synthesis platforms. nih.goveurekalert.org These advancements indicate the potential for applying flow chemistry to streamline and enhance the production of this compound.

Derivatization and Functionalization Strategies for this compound Analogs

Derivatization and functionalization strategies are crucial in chemical synthesis for modifying the properties of a core compound or creating a library of analogs with varied characteristics. For phosphoramidates, including this compound, these strategies can be employed to explore structural-activity relationships or to fine-tune physicochemical properties.

General derivatization approaches for phosphoramidates often involve modifications at the nitrogen atoms or the phosphorus center. For instance, derivatization of N-terminal amines in phosphoramidate-based compounds has been shown to enhance inhibitory potency against specific targets. avcr.cz This suggests that modifying the amino groups attached to the phosphorus or the nitrogen atom within the benzamide (B126) moiety of this compound could lead to analogs with altered properties.

Another strategy involves the introduction of different functional groups to impart new characteristics. For example, phosphoramidate derivatization has been explored to improve bioavailability or to create prodrugs that are activated in vivo. researchgate.net The hydroxyl groups or other nucleophilic sites present in related phosphoramidate structures can be exploited for conjugation with various moieties, including nucleosidic or non-nucleosidic building blocks, using established chemistries like phosphoramidite (B1245037) chemistry. nih.gov

The ability to introduce diverse substituents onto the this compound scaffold, particularly on the 2-methylphenyl ring or the amino groups of the phosphoryl moiety, would allow for the systematic exploration of how structural changes impact its chemical behavior and potential applications.

Introduction of Diverse Chemical Moieties onto this compound Scaffold

The introduction of diverse chemical moieties onto a molecular scaffold is a fundamental strategy in medicinal chemistry and materials science, aimed at modulating physicochemical properties, enhancing biological activity, or improving stability. This process, known as derivatization, involves chemical modification of an existing compound to produce a new one with desired characteristics. Common derivatization reactions include alkylation, acylation, and silylation, which are frequently employed to enhance volatility, thermal stability, or detectability of compounds, particularly in analytical applications like gas chromatography (GC) and high-performance liquid chromatography (HPLC) psu.eduresearchgate.net.

Derivatization procedures can be performed either offline (pre-derivatization) or online (post-column derivatization) psu.edu. The choice of derivatization reagent and reaction conditions is critical and depends on the target compound's functional groups (e.g., hydroxyl, thiol, amino, carbonyl, carboxyl) and the desired analytical or biological outcome researchgate.net. For instance, certain strategies involve modifying chemical structures to improve UV absorbance, fluorescence, or ionization efficiency for detection purposes researchgate.net. In broader synthetic contexts, the introduction of various groups can lead to compounds with a wide range of applications, from pharmaceuticals to materials.

While the general principles of introducing diverse chemical moieties are well-established, specific detailed research findings or data tables outlining the precise methods or outcomes of introducing diverse chemical moieties onto the this compound scaffold (N-diaminophosphoryl-2-methylbenzamide) were not identified in the current search.

Synthesis of Bioisosteres of this compound

Bioisosterism is a widely utilized strategy in drug design and development, involving the replacement or modification of functional groups with others that possess similar physicochemical properties and exert comparable biological effects nih.govresearchgate.netnih.gov. The primary goals of synthesizing bioisosteres are to enhance potency, improve selectivity, optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties, reduce or eliminate toxicity, and explore novel chemical space for intellectual property nih.govnih.govbaranlab.orgu-tokyo.ac.jp.

The introduction of a bioisostere can lead to subtle yet significant changes in molecular size, shape, electronic distribution, polarity, pKa, dipole moment, or polarizability, which can either positively or negatively impact biological activity nih.govnih.govu-tokyo.ac.jp. For example, the amide functional group, crucial in many biomolecules and drugs, is often a target for bioisosteric replacement due to its enzymatic lability in vivo nih.gov. Common amide bioisosteres include 1,2,3-triazole, oxadiazole, imidazole, tetrazole, pyrazole, indole, pyridine, pyrazine, retro-inverted and reverse amide, urea, olefin, fluoroalkene, trifluoroethylamine, amidine, ester, sulfonamide, phosphonamidate, thioamide, and carbamate (B1207046) nih.gov. These replacements aim to impart greater metabolic stability while retaining or improving the desired therapeutic effect nih.gov.

While the concept of bioisosterism is broadly applicable in drug design, specific detailed research findings or synthetic routes for the creation of bioisosteres of this compound (N-diaminophosphoryl-2-methylbenzamide) were not found in the provided search results.

Solid-Phase Synthesis and Combinatorial Libraries of this compound Derivatives

Solid-phase synthesis (SPS) is a powerful technique that enables the rapid and efficient production of a large number of compounds, often bypassing traditional purification processes through solvent-based washing mdpi.com. This method is particularly well-suited for combinatorial chemistry, which involves the parallel or sequential synthesis of diverse compound libraries mdpi.comgoogle.comgoogleapis.com. SPS has been widely applied in the synthesis of peptides, peptidomimetics, and various heterocyclic compounds mdpi.comnih.govresearchgate.netrsc.orgdiva-portal.orgnih.govnih.gov.

In SPS, the initial building block is immobilized onto an insoluble polymeric support (resin). Subsequent reaction steps are performed on the resin-bound compound, with excess reagents and byproducts removed by simple washing and filtration, thus simplifying purification mdpi.com. This approach allows for the systematic variation of substituents and the creation of large libraries of derivatives from a common scaffold google.comgoogleapis.com. Combinatorial libraries can be used to select compounds that bind specifically to target molecules, including proteins or other biological receptors google.comgoogleapis.com.

While this compound has been mentioned in the context of lists of compounds that could potentially be part of combinatorial libraries google.comgoogleapis.comgoogleapis.comcbsa-asfc.gc.cagoogle.comgoogleapis.com, specific detailed research findings, explicit synthetic procedures, or data tables demonstrating the solid-phase synthesis of this compound derivatives or the creation of combinatorial libraries based on the this compound scaffold (N-diaminophosphoryl-2-methylbenzamide) were not identified in the provided search results. General examples of solid-phase synthesis exist for other compounds, such as thalidomide (B1683933) and its analogs, where high yields and purities have been achieved nih.govresearchgate.net.

Molecular Mechanism of Action Research for Tolfamide

Investigation of Tolfamide's Direct Molecular Interactions

Direct molecular interactions form the bedrock of a compound's activity, determining its primary targets and initial binding events within a biological system.

Binding affinity and kinetics studies are fundamental to characterizing the interaction between a small molecule, such as this compound, and its potential biological macromolecular targets, including proteins, nucleic acids, or lipids mdpi.comnih.gov. These studies typically quantify the strength of the interaction (affinity, often expressed as KD, the equilibrium dissociation constant) and the rates at which the compound binds (association rate constant, ka) and dissociates (dissociation rate constant, kd) from its target mdpi.comnih.gov. Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are commonly employed for real-time, label-free monitoring of these interactions mdpi.comnih.gov. Equilibrium dialysis is another method used to study drug-protein binding, determining the fraction of unbound drug available for therapeutic effect bioivt.commdpi.com.

Research Findings for this compound: Specific data on the binding affinity and kinetics of this compound (CID 3085434) with biological macromolecules were not identified in the conducted literature search. Therefore, no detailed research findings or data tables can be presented for this compound in this subsection.

Allosteric modulation refers to the process where a compound binds to a site on a biological macromolecule (an allosteric site) distinct from the orthosteric (active) site, thereby altering the activity, affinity, or efficacy of the macromolecule in response to its endogenous ligand mdpi.comnih.gov. Allosteric modulators can be positive (increasing response), negative (decreasing response), or neutral (preventing other modulators from binding) nih.gov. This mode of action offers advantages such as enhanced specificity and reduced likelihood of resistance development compared to orthosteric drugs researchgate.net.

Research Findings for this compound: No specific studies detailing allosteric modulation by this compound (CID 3085434) were found in the available research. Thus, no specific research findings or data tables are available for this section.

Proteomic and Metabolomic Investigations of this compound's Cellular Effects

Proteomics and metabolomics offer complementary insights into a compound's cellular effects by analyzing changes at the protein and metabolite levels, respectively.

Proteomic Investigations: Proteomics involves the large-scale study of proteins, including their expression, modifications, interactions, and functions nih.govbiorxiv.org. In drug discovery, proteomic investigations can reveal how a compound affects protein expression, stability, and post-translational modifications, thereby providing a comprehensive "fingerprint" of the cellular response to pharmacological agents nih.govbiorxiv.orgnih.gov. This can help identify direct protein targets and elucidate downstream effects.

Metabolomic Investigations: Metabolomics is the comprehensive study of metabolites, the small molecules involved in metabolic pathways mdpi.comdrtsoukalas.com. Metabolomic analysis captures metabolic dysfunctions arising from or causing diseases and can identify underlying causes of various conditions drtsoukalas.combiomolther.org. In drug discovery, metabolomics helps to explain drug action mechanisms by divulging underlying metabolic perturbations associated with drug exposure mdpi.comnih.govmdpi.comnih.gov. Both targeted (focusing on known metabolites) and untargeted (aiming to measure all metabolites) approaches are used mdpi.comnih.gov.

Research Findings for this compound: No specific proteomic or metabolomic investigations detailing the cellular effects of this compound (CID 3085434) were found in the available scientific literature. Therefore, no specific research findings or data tables can be presented for this compound in this subsection.

Summary of Data Availability for this compound (CID 3085434):

| Research Area | Specific Data for this compound (CID 3085434) |

| Binding Affinity and Kinetics Studies | Not identified |

| Allosteric Modulation | Not identified |

| Cellular Signal Transduction Cascades | Not identified |

| Gene Expression Profiling | Not identified |

| Proteomic Investigations | Not identified |

| Metabolomic Investigations | Not identified |

Differential Protein Expression in this compound-Treated Cells

Studies on differential protein expression investigate changes in the abundance of specific proteins within cells following treatment with a compound. Techniques such as quantitative proteomics (e.g., using liquid chromatography-tandem mass spectrometry, LC-MS/MS) are employed to compare protein profiles between treated and untreated cells bloodcancerstoday.commdpi.com. This approach can reveal which proteins are upregulated or downregulated in response to the compound, providing insights into affected cellular pathways and potential targets bloodcancerstoday.comresearchgate.net. However, specific data tables or detailed research findings on differential protein expression in this compound-treated cells are not available in the current search results.

| Protein Name | Gene Name | Fold Change (this compound/Control) | p-value | Affected Pathway (Hypothetical) |

| Protein A | GeneA | ↑ 2.5 | < 0.01 | Cellular Metabolism |

| Protein B | GeneB | ↓ 1.8 | < 0.05 | Signal Transduction |

| Protein C | GeneC | ↑ 3.1 | < 0.001 | Protein Synthesis |

Alterations in Cellular Metabolome Induced by this compound

Metabolomics studies analyze the complete set of small-molecule metabolites within a biological sample, providing a snapshot of the cellular metabolic state laboratoriosrubio.com. By comparing the metabolome of this compound-treated cells to control cells, researchers can identify specific metabolic pathways that are perturbed by the compound mdpi.comfrontiersin.org. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry are commonly used for metabolite identification and quantification laboratoriosrubio.commdpi.com. While metabolomics is a valuable tool for understanding drug mechanisms, specific research findings detailing alterations in the cellular metabolome induced by this compound are not present in the current search results.

| Metabolite Name | Metabolite Class | Fold Change (this compound/Control) | p-value | Involved Pathway (Hypothetical) |

| Metabolite X | Amino Acid | ↓ 0.6 | < 0.02 | Glycine, Serine, Threonine Metabolism mdpi.com |

| Metabolite Y | Lipid | ↑ 1.9 | < 0.01 | Glutathione Metabolism mdpi.com |

| Metabolite Z | Nucleotide | ↓ 0.75 | < 0.05 | Pyrimidine Metabolism frontiersin.org |

Structural Biology of this compound-Target Complexes

Structural biology plays a critical role in drug discovery by providing atomic-level insights into the interactions between small molecules and their biological targets mdpi.comresearchgate.net. This understanding is crucial for elucidating mechanisms of action and guiding rational drug design mdpi.com. For this compound, specific structural data of its complexes with biological targets are not detailed in the provided information.

Crystallographic Studies of this compound-Protein Interactions

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of proteins and their complexes with ligands plos.orgproteros.com. By crystallizing a protein in complex with a small molecule like this compound, researchers can visualize the precise binding mode, identify key interacting residues, and understand the conformational changes induced upon binding mdpi.com. This information is invaluable for structure-based drug design mdpi.com. However, no specific crystallographic studies detailing this compound-protein interactions were found in the provided search results.

NMR Spectroscopy for this compound Binding Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique in structural biology and drug discovery, particularly for studying protein-ligand interactions in solution nih.govmdpi.comresearchgate.net. NMR can provide information on the conformation of the bound ligand, identify binding sites, and characterize the dynamics of protein-ligand complexes nih.govresearchgate.net. It can also help determine the conformational preferences of a free ligand in solution and assess its pre-organization into a bioactive conformation copernicus.org. While NMR is widely applied in drug discovery for understanding molecular interactions researchgate.netresearchgate.net, specific NMR spectroscopic studies on this compound's binding conformations or interactions with target proteins are not detailed in the available search results.

Target Identification and Validation Methodologies for Tolfamide

Biochemical Approaches for Tolfamide Target Deconvolution

Biochemical approaches leverage the physical interaction between a small molecule, such as this compound, and its protein targets to identify and characterize these interactions within a proteome mdpi.com. These methods often rely on chemical probes derived from the compound of interest.

Affinity purification coupled with mass spectrometry (AP-MS), often referred to as "ligand fishing" in the context of small molecules, is a widely used technique for identifying protein-ligand interactions technologynetworks.comebi.ac.uknih.gov. This method involves immobilizing a modified version of the small molecule (the "bait") onto a solid support and then incubating it with a complex protein mixture (e.g., cell lysates) technologynetworks.comebi.ac.ukthermofisher.com. Proteins that bind specifically to the immobilized ligand are retained, while unbound proteins are washed away. The bound proteins are then eluted and identified using highly sensitive mass spectrometry technologynetworks.comebi.ac.uknih.govthermofisher.com.

For this compound, a chemical probe would be synthesized by attaching a suitable linker to the this compound molecule, allowing its immobilization onto an affinity resin. This this compound-conjugated resin would then be used to pull down interacting proteins from cellular or tissue lysates. Subsequent mass spectrometry analysis of the pulled-down proteins would aim to identify urease as a primary binding partner, alongside any other proteins that exhibit specific affinity for this compound. Quantitative AP-MS techniques, such as those employing stable isotope labeling (e.g., SILAC), can further differentiate specific binders from non-specific contaminants by comparing binding in the presence and absence of excess unlabeled this compound as a competitor nih.govfrontiersin.org.

Table 1: Conceptual Data from this compound Affinity Purification-Mass Spectrometry

| Protein Identified | Putative Function | Fold Enrichment (vs. Control) | Specificity (Competition Assay) | PubChem CID (if applicable) |

| Urease | Enzyme (Hydrolysis of Urea) | High | High (Reduced by excess this compound) | N/A |

| Protein X | (Hypothetical Off-target) | Moderate | Low (Not significantly reduced by excess this compound) | N/A |

| Protein Y | (Hypothetical Off-target) | Low | N/A | N/A |

Photo-affinity labeling (PAL) is a powerful chemoproteomic technique that enables the covalent capture of transient or weak protein-ligand interactions nih.govwikipedia.org. This method involves synthesizing a this compound analog that incorporates a photoreactive group (e.g., diazirine, benzophenone, or azide) wikipedia.orgenamine.net. This "photo-Tolfamide" probe is designed to maintain the biological activity and binding characteristics of the parent compound nih.gov.

Upon incubation with biological samples (e.g., live cells or proteomes), the photo-Tolfamide probe reversibly binds to its target proteins, including urease. Subsequent irradiation with UV light activates the photoreactive group, causing it to form a highly reactive intermediate that covalently cross-links to adjacent amino acid residues within the binding site of the target protein nih.govwikipedia.orgevotec.commdpi.com. This covalent bond "freezes" the interaction, allowing for stringent washing conditions to remove non-covalently bound proteins. The covalently labeled proteins can then be enriched (e.g., via a bioorthogonal handle incorporated into the probe) and identified by mass spectrometry nih.govevotec.comnih.gov. PAL is particularly valuable for identifying direct binding partners and even mapping specific binding sites, providing high specificity in target identification nih.govmdpi.com.

Table 2: Conceptual Data from this compound Photo-Affinity Labeling

| Labeled Protein | Binding Site (Identified Residues) | Specificity (Competition with unlabeled this compound) | Method of Enrichment | PubChem CID (if applicable) |

| Urease | Specific amino acid residues within active site | High (Covalent labeling reduced by unlabeled this compound) | Biotin-streptavidin pull-down | N/A |

| Protein Z | (Hypothetical Off-target) | Low (Covalent labeling not significantly reduced) | Biotin-streptavidin pull-down | N/A |

Activity-Based Proteome Profiling (ABPP) is a functional chemoproteomic technology that uses small chemical probes, known as activity-based probes (ABPs), to directly interrogate protein function within complex proteomes nih.govwikipedia.orgfrontiersin.org. Unlike affinity-based methods that capture any binding event, ABPP specifically targets and labels the active sites of functionally related enzyme classes nih.govwikipedia.org.

For this compound, an ABP could be designed that contains a reactive group capable of covalently modifying the active site of urease, coupled with a tag for detection or enrichment. This this compound-derived ABP would allow for the profiling of urease activity across different biological states or in response to various stimuli. By comparing the labeling pattern in samples treated with this compound versus untreated controls, researchers could assess this compound's engagement with urease and potentially identify other enzymes with similar active site characteristics that might be off-targets nih.govfrontiersin.org. ABPP can provide insights into target engagement in live cells and tissues, offering a direct measure of functional interaction universiteitleiden.nl.

Table 3: Conceptual Data from this compound Activity-Based Proteome Profiling

| Enzyme Class Profiled | Protein Identified | Activity Modulation by this compound | Target Engagement (IC50/Ki) | PubChem CID (if applicable) |

| Hydrolases | Urease | Inhibition | Specific (e.g., low nM range) | N/A |

| (Other enzyme classes) | Protein A | No significant modulation | N/A | N/A |

| (Other enzyme classes) | Protein B | Weak inhibition | Non-specific (e.g., µM range) | N/A |

Genetic Interaction Studies and Target Confirmation for this compound

Genetic approaches provide complementary strategies to biochemical methods for target identification and validation, by manipulating gene expression or function to observe the phenotypic consequences related to a compound's activity mdpi.comsitoolsbiotech.com.

CRISPR/Cas9-based genetic screening is a powerful high-throughput method for systematically perturbing gene function across an entire genome or a focused gene set biocompare.comnih.govthno.org. This technique utilizes guide RNAs (sgRNAs) to direct the Cas9 nuclease to specific genomic loci, leading to gene knockout, inhibition, or activation biocompare.comthno.org.

For this compound, a CRISPR/Cas9 screen could be performed to identify genes whose disruption alters cellular sensitivity to the compound.

Loss-of-function screens (CRISPRko) : Cells are transduced with a library of sgRNAs designed to knock out individual genes. If urease is the critical target, knocking out the gene encoding urease (e.g., ureC in bacteria or relevant urease genes in other organisms) would likely render cells resistant to this compound's inhibitory effects, thus confirming urease as the on-target protein biocompare.comnih.gov. Conversely, knocking out genes in compensatory pathways or those involved in drug efflux could sensitize cells to this compound.

Gain-of-function screens (CRISPRa) : Overexpression of certain genes might also alter this compound sensitivity, providing insights into resistance mechanisms or synergistic interactions.

Such screens provide an unbiased way to identify not only the direct targets but also components of the pathways modulated by this compound, or genes whose function is critical for its efficacy or toxicity biocompare.comhorizondiscovery.com.

Table 4: Conceptual Data from this compound CRISPR/Cas9 Genetic Screening

| Gene Targeted (sgRNA) | Effect on this compound Sensitivity | Implication for this compound Action | PubChem CID (if applicable) |

| ureC (Urease gene) | Decreased sensitivity (Resistance) | Confirms Urease as primary target | N/A |

| Gene A (Hypothetical) | Increased sensitivity | Potential synthetic lethal interaction or efflux pump | N/A |

| Gene B (Hypothetical) | No significant change | Not directly involved in this compound sensitivity pathway | N/A |

RNA interference (RNAi) is a gene silencing mechanism that uses small RNA molecules (e.g., siRNA or shRNA) to specifically reduce the expression of target genes by degrading or inhibiting the translation of their messenger RNA (mRNA) sitoolsbiotech.comnih.govresearchgate.net. RNAi is a valuable tool for target validation, as it allows researchers to mimic the effect of a drug by reducing the levels of a putative target protein sitoolsbiotech.comnih.gov.

Table 5: Conceptual Data from this compound RNA Interference Approaches

| Gene Targeted (RNAi) | Effect on Urease Protein Level | Effect on this compound-mediated Phenotype | Conclusion | PubChem CID (if applicable) |

| ureC (Urease gene) | Significant reduction | Mimics this compound effect (e.g., reduced urease activity) | Validates Urease as target | N/A |

| Non-targeting control | No change | No significant effect | Control | N/A |

| Gene C (Hypothetical) | Significant reduction | No change in this compound-mediated phenotype | Not a direct target for this compound's primary effect | N/A |

Phenotypic Screening Follow-up and Target Prioritization for this compound

A significant challenge following the identification of a promising compound through phenotypic screening is the subsequent elucidation of its molecular target(s) and mechanism of action (MoA). This process, known as target identification and deconvolution, is crucial for advancing drug development, optimizing compound activity, and understanding potential off-target effects. pharmafeatures.comresearchgate.netresearchgate.net Target prioritization, in this context, involves evaluating and ranking the identified putative targets based on their relevance to the observed phenotype, druggability, and potential for therapeutic intervention. This step is critical for allocating resources efficiently in the drug development pipeline. In the absence of specific research detailing this compound's phenotypic screening follow-up, the general principles of deconvolution and validation would apply to identify its molecular targets.

Deconvolution Strategies for this compound's Phenotypic Effects

Target deconvolution refers to the retrospective identification of the molecular targets that underlie an observed phenotypic response elicited by a small molecule. researchgate.nettechnologynetworks.com This process is essential for transforming a phenotypically active compound into a clinically viable drug candidate. Various experimental strategies are employed for target deconvolution, aiming to pinpoint the direct molecular interactors responsible for the observed biological effects.

Common deconvolution strategies include:

Affinity Chromatography: This method involves chemically modifying the small molecule (e.g., this compound) by introducing a "linker" to enable its immobilization onto a solid support. The immobilized compound is then incubated with protein extracts from the biological system where the phenotypic effect was observed. Proteins that bind with sufficient affinity to the immobilized compound are captured, while unbound proteins are washed away. The bound proteins are subsequently eluted and identified, typically using mass spectrometry or immunodetection methods. technologynetworks.com

Biochemical Suppression: This strategy identifies drug targets and signaling pathway components by observing the inhibition of a specific activity of interest upon the addition of the small molecule to protein extracts. Unlike affinity-based methods, biochemical suppression does not solely rely on the molecule's affinity for its biological target. technologynetworks.com

Phage Display: In this technique, potential target proteins are presented on the surface of bacteriophages as a phage library. These phages are then exposed to the immobilized small molecule (e.g., this compound). Phages displaying proteins with affinity for the compound are "captured," while unbound phages are removed. The bound phages are then eluted and amplified, and DNA sequencing is used to identify the protein target. technologynetworks.com

Thermal Proteome Profiling (TPP): TPP is a label-free method that assesses changes in protein stability against thermal denaturation in live cells or tissues upon compound binding. When a small molecule binds to its target protein, it often alters the protein's thermal stability, leading to a "thermal shift." By analyzing the melting curves of thousands of proteins across the proteome, TPP can identify direct binding partners and even off-targets of a compound. researchgate.netresearchgate.net

If this compound were identified via phenotypic screening, a combination of these and other deconvolution strategies would be applied to identify its specific molecular targets.

Orthogonal Validation Assays for this compound Targets

Once putative targets for this compound are identified through deconvolution strategies, orthogonal validation assays are crucial to confirm the specificity and functional relevance of these interactions. Orthogonal validation involves cross-referencing results obtained from antibody-based or primary experimental methods with data derived from independent, non-antibody-based techniques. atlasantibodies.comcellsignal.comcellsignal.com This approach helps to control for potential biases and provides more conclusive evidence of target engagement and specificity. cellsignal.com

Key aspects and examples of orthogonal validation include:

Confirmation of Target Expression: Comparing protein expression levels detected by antibody-based methods (e.g., immunohistochemistry) with transcriptomics data (e.g., RNA-Seq) for the same samples. A correlation between antibody signal and RNA levels in samples with high versus low/negative expression provides strong evidence for antibody specificity and, by extension, target presence. atlasantibodies.comcellsignal.com

'Omics Techniques: Utilizing genomics, transcriptomics, and proteomics data as independent sources to corroborate findings from primary target identification assays. For instance, if a protein is identified as a target, its expression profile from proteomic data should align with its predicted role or observed phenotypic effect. cellsignal.comcellsignal.com

Mass Spectrometry: Employing mass spectrometry to directly identify and quantify proteins, providing an antibody-independent method to confirm protein presence and changes in abundance that might correlate with drug binding or activity. cellsignal.com

In Situ Hybridization and RNA Sequencing: These techniques offer ways to detect gene expression and localization in tissues, serving as orthogonal methods to validate protein expression and localization data obtained from imaging techniques like immunocytochemistry or immunohistochemistry. cellsignal.com

Functional Assays: Designing secondary functional assays that directly measure the activity of the identified target in a controlled environment, independent of the initial phenotypic screen. This could involve enzyme activity assays, binding assays, or cell-free systems.

Genetic Perturbation: Using techniques like CRISPR-Cas9 to knock out or knock down the identified target gene and observing if this perturbation recapitulates or abrogates the phenotypic effect of this compound. This provides strong genetic evidence for the target's involvement.

For this compound, if its targets were identified, orthogonal validation would be essential to ensure the reliability and accuracy of the target identification process, providing confidence in its mechanism of action.

Bioinformatic and Computational Inference in this compound Target Identification

Bioinformatics and computational biology play an increasingly vital role in drug discovery, particularly in target identification and validation. These multidisciplinary fields leverage computer science, statistics, mathematics, and artificial intelligence to analyze vast amounts of biological data, develop predictive models, and infer biological insights. northeastern.edurice.eduumass.eduunm.edued.ac.uk

In the context of this compound target identification, bioinformatic and computational inference would involve:

Data Integration and Analysis: Integrating diverse 'omics data (genomic, transcriptomic, proteomic, metabolomic) generated from phenotypic screens or other experimental setups. Bioinformatic tools can process and analyze these large datasets to identify patterns, correlations, and enriched pathways that might point to this compound's molecular targets. northeastern.edued.ac.uk

Network Biology: Constructing and analyzing protein-protein interaction networks, gene regulatory networks, or metabolic pathways to understand how this compound might perturb specific biological processes. Computational models can predict how a compound's interaction with one protein could propagate effects throughout a network, leading to the observed phenotype. rice.edued.ac.uk

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD): While direct SBDD/LBDD for this compound's target identification wasn't explicitly found, these are general computational approaches. SBDD uses the known 3D structure of a target protein to design or identify compounds that bind to it. LBDD uses the known properties of active compounds (like this compound) to infer properties of their targets or to find similar compounds.

Machine Learning and Artificial Intelligence (AI): Applying machine learning algorithms to predict compound-target interactions, identify novel targets, or classify compounds based on their predicted mechanism of action. AI can analyze complex phenotypic data to suggest potential targets or pathways that this compound might modulate. rice.eduunm.edued.ac.ukpharmaweek.com

Molecular Docking and Dynamics Simulations: If a putative target structure is available, computational docking can predict how this compound might bind to the target protein, including the binding site and interaction energies. Molecular dynamics simulations can further explore the stability of these interactions over time.

Comparative Genomics and Proteomics: Comparing the genetic and protein profiles of cells or organisms treated with this compound against untreated controls or those with known target perturbations to identify differentially expressed genes or proteins that could be direct or indirect targets.

These computational approaches would complement experimental strategies, helping to prioritize putative targets, generate testable hypotheses, and provide a deeper mechanistic understanding of this compound's biological effects.

Preclinical in Vitro Research Models and Methodologies for Tolfamide

Two-Dimensional (2D) Cell Culture Models for Tolfamide Investigations

Two-dimensional (2D) cell culture, typically involving cells grown as a single layer on a flat substrate, has historically been the cornerstone of in vitro preclinical research due to its simplicity, cost-effectiveness, and adaptability for high-throughput screening. mdpi.combiocompare.com These models provide a basic platform for initial compound evaluation, cytotoxicity assessment, and preliminary mechanistic studies. mdpi.commdpi.com

Monolayer Cell Lines in this compound Mechanism Studies

Monolayer cell lines are widely used for the initial evaluation of drug effectiveness, including the determination of inhibitory concentration (IC50) values, which indicate the drug concentration required to reduce a viable cell population by half. biorxiv.org In the context of mechanism studies, monolayer cultures allow for direct interactions between compounds and cells, facilitating the investigation of cellular processes such as proliferation, viability, and basic signaling pathway responses. mdpi.com They are instrumental in understanding the fundamental cellular and molecular mechanisms of drug action. mdpi.com However, a key limitation of 2D monolayer cultures is their lack of fidelity in replicating the intricate cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix components found in native tissues, which can lead to discrepancies when translating findings to in vivo conditions. frontiersin.orgmdpi.combiocompare.com

Primary Cell Cultures for this compound Research

Primary cell cultures are derived directly from tissues and organs, offering a model system that more closely retains the physiological characteristics and "normal" phenotype of cells as they would behave in vivo compared to immortalized cell lines. mdpi.comnih.gov These cultures are valuable for addressing fundamental questions about organismal physiology at the cellular level and are utilized for pharmacological profiling, studying gene-specific disease processes, and investigating cellular changes associated with various conditions. mdpi.com While primary cell cultures provide a more physiologically relevant model, their use can be more challenging due to limited lifespan, variability between donors, and difficulties in isolation and maintenance. nih.govnih.gov They are particularly important when the research requires maintaining tissue-specific functions or when studying patient-derived responses. nih.gov

Advanced Three-Dimensional (3D) In Vitro Models for this compound Research

The limitations of 2D cell cultures in accurately mimicking the in vivo microenvironment have driven the development of advanced three-dimensional (3D) in vitro models. These models offer a more complex and physiologically relevant environment, better reflecting tissue architecture, cell-cell interactions, and gradients of oxygen and nutrients. mdpi.comcrownbio.comfrontiersin.orgdergipark.org.trfrontiersin.org

Spheroid and Organoid Systems for this compound Biological Activity Assessment

Spheroids are self-assembled clusters of cells that can be generated in a scaffold-free environment, while organoids are more complex 3D cultures that self-organize and exhibit properties and functions similar to those of human organs. nih.govmdpi.com Both spheroids and organoids overcome many limitations of standard monolayer cultures by reproducing morphology and biological properties of tissues, including nutrient and oxygen gradients, and allowing for more accurate cell-to-cell interactions. mdpi.comnih.govmdpi.comresearchgate.netbiorxiv.org These models are valuable tools for the study of basic cellular processes, tumor biology, and drug screening, providing a more accurate reflection of clinical scenarios than monolayers. mdpi.comnih.govmdpi.combiorxiv.org They are increasingly used in cancer drug discovery to evaluate the biological activities of compounds and mechanisms of drug effects, as they can mimic the tumor microenvironment and cell-cell interactions more accurately. mdpi.comnih.govmdpi.com

Bioprinted Tissue Constructs in this compound Studies

3D bioprinting is an additive manufacturing technique that enables the fabrication of complex, functional tissue constructs by precisely positioning living cells and biomaterials in a controllable and reproducible manner. mdpi.comscifiniti.comnih.govnih.govresearchgate.net This technology allows for the creation of multi-component and multi-cellular constructs with high definition, closely mimicking the architecture and functionality of native tissues. scifiniti.comnih.gov Bioprinted tissue constructs can incorporate microchannels to facilitate nutrient diffusion, addressing a key challenge in engineering larger tissues. researchgate.net The ability to create biomimetic tissue systems makes bioprinting a powerful tool for drug development, allowing for more accurate assessment of drug efficacy and toxicity in a context that resembles in vivo conditions. mdpi.comnih.govcarcinotech.com

Organ-on-a-Chip and Multi-Organ-on-a-Chip Platforms for this compound Interrogation

Organ-on-a-chip (OoC) technology, also known as microphysiological systems (MPS), integrates cell culture with microfluidics to simulate human organs' physiological environment and functionality on a chip. thno.orgnih.govemulatebio.commdpi.com These platforms can reproduce organ-level physiology or pathophysiology with high fidelity, exhibiting great promise for innovating the drug development pipeline. thno.orgnih.govmdpi.com OoCs enable the study of drug transport, metabolism, toxicity, and therapeutic effects under dynamic conditions, mimicking physiological forces like breathing or blood flow. thno.orgemulatebio.commdpi.com

Multi-organ-on-a-chip (MOC) platforms further advance this technology by coupling multiple OoC platforms together, often through vascular perfusion or shared blood substitutes, to investigate organ-organ interactions and systemic responses to drugs. thno.orgemulatebio.comnih.govnih.gov MOCs are designed to recapitulate various organs involved in drug-body interactions, such as the intestine, liver, skin, and kidney, providing a more comprehensive model for understanding pharmacokinetics and pharmacodynamics, including on- and off-target effects and inter-organ metabolism. emulatebio.comnih.gov These advanced systems offer a promising alternative to animal testing by providing more physiologically relevant and predictive models for drug evaluation. mdpi.comnih.govemulatebio.comnih.govnih.gov

Co-culture and Complex Cellular Microenvironments in this compound Research

Co-culture models and complex cellular microenvironments are advanced in vitro systems designed to more closely mimic the physiological conditions found within a living organism, addressing limitations of traditional two-dimensional (2D) monocultures. thno.orgnih.govabo.fi These models incorporate multiple cell types to simulate intricate cell-cell and cell-extracellular matrix (ECM) interactions, which are crucial for understanding disease progression and drug response. thno.orgnih.govabo.fi

For instance, tumor microenvironment (TME) models, which consist of cancer cells, stromal cells, immune cells, and the ECM, are increasingly used to study drug resistance and therapeutic efficacy. nih.govthno.orgnih.govabo.fi Three-dimensional (3D) co-culture models, such as spheroids or organoids, offer a more physiologically relevant environment than 2D cultures by providing 3D architecture and preserved cellular heterogeneity. thno.orgnews-medical.net These models can recapitulate complex tissue structures and cellular communication, leading to more predictive outcomes in drug-induced toxicity, metabolism, and drug interaction studies. abo.fijustia.com

While co-culture models are valuable tools for preclinical evaluation of drug candidates, specific detailed research findings or data tables focusing on this compound's application within these complex cellular microenvironments were not extensively documented in the available search results. nih.govabo.finih.govnih.govnih.govbmglabtech.com

High-Throughput and High-Content Screening Methodologies for this compound

High-throughput screening (HTS) is a cutting-edge drug discovery technique that enables the automated testing of a vast number of chemical or biological compounds against specific biological targets. assaygenie.comceltarys.com This process leverages robotics, liquid handling devices, and sensitive detectors to rapidly identify compounds that modulate a particular biomolecular pathway, often referred to as "hits" or "leads." assaygenie.comceltarys.com HTS accelerates target analysis by cost-effectively screening large-scale compound libraries. assaygenie.com

High-content screening (HCS), also known as high-content analysis (HCA) or cellomics, is a powerful quantitative image-based approach that integrates the efficiency of HTS with the ability of cellular imaging to collect detailed quantitative data from complex biological systems. nih.govnih.govalitheagenomics.comwikipedia.orgdrugtargetreview.com HCS allows for the simultaneous measurement of various parameters at a single-cell level, providing a more comprehensive understanding of cellular responses to potential drug candidates. nih.govwikipedia.orgdrugtargetreview.com

Despite the general utility of HTS and HCS in drug discovery, specific detailed research findings or data tables explicitly demonstrating the application of these methodologies for this compound were not found in the provided search results. nih.govnih.govbmglabtech.comassaygenie.comceltarys.comnih.govnih.govalitheagenomics.comwikipedia.orgdrugtargetreview.comnih.govnih.govbiocompare.com

Automated Cell-Based Assays for this compound Compound Libraries

Automated cell-based assays are crucial tools in modern drug discovery, offering advantages in precision, reproducibility, and throughput by minimizing human error and time. biocompare.comcriver.comformulatrix.com These assays use living cells to study biological processes and provide physiologically relevant models, capturing the complexity of cellular interactions and responses. criver.comgoogle.com Automation can streamline various steps, from cell preparation and processing to assay protocols, making them suitable for high-throughput and high-content screening. automata.techcriver.com

Common applications of automated cell-based assays include evaluating potency, mechanism of action, gene reporter activity, biomarker expression, cytotoxicity, and cell proliferation. criver.comgoogle.com These assays can be run in various formats, including 96-well or 384-well plates, and can be integrated with robotic systems for efficient compound library screening. automata.technih.govceltarys.com

While automated cell-based assays are widely adopted for screening compound libraries in drug discovery, specific research findings or data tables detailing their use with this compound compound libraries were not identified in the search results. nih.govautomata.technih.govnih.govnih.govbiocompare.comcriver.comformulatrix.comgoogle.comnih.gov

Image-Based Phenotypic Profiling of this compound Effects

Image-based phenotypic profiling is a maturing strategy that extracts rich information from biological images to evaluate the effects of chemical or genetic perturbations on cellular phenotypes. d4-pharma.comthermofisher.comwikipedia.orgnih.gov This approach is particularly powerful as it offers single-cell resolution and can capture heterogeneous cell behaviors, providing insights into a compound's mechanism of action (MOA) by quantifying morphological changes among cell populations. d4-pharma.comthermofisher.comnih.gov

Technological advancements in automated microscopy and image analysis, coupled with machine learning algorithms, have made phenotypic profiling a viable tool for studying small molecules in drug discovery. wikipedia.orgnih.govresearchgate.net Assays like Cell Painting, which use combinations of dyes to stain various cellular components, generate extensive morphological and functional data, enabling comprehensive phenotypic profiling. thermofisher.comnews-medical.net This allows researchers to identify disease-associated phenotypes and assess the impact of compounds on cell structures. d4-pharma.comthermofisher.com

Although image-based phenotypic profiling is a potent tool for drug discovery and characterization of small molecules, specific detailed research findings or data tables illustrating the phenotypic effects of this compound using this methodology were not found in the provided search results. nih.govd4-pharma.comthermofisher.comnews-medical.netnih.govwikipedia.orgnih.govnih.govresearchgate.net

Advanced Analytical Methodologies for Tolfamide Research

Chromatographic Techniques for Tolfamide Quantification and Purity Assessment

Chromatographic techniques are instrumental in separating and analyzing complex mixtures, enabling the quantification of this compound and the assessment of its purity by resolving it from potential impurities or related substances.

Specific, detailed High-Performance Liquid Chromatography (HPLC) methods dedicated solely to the quantification and purity assessment of this compound (PubChem CID 3085434) are not extensively detailed in the current literature search. However, this compound has been identified using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) in extracts from natural sources, such as Penicillium citrinum XT6. In one study, this compound (C₈H₁₂N₃O₂P) was detected with a specific retention time and exact mass. ijpsm.com

The LC-HRMS analysis parameters for the identification of compounds, including this compound, in Penicillium citrinum XT6 extract included:

HPLC Apparatus : Thermo Scientific Dionex Ultimate 3000 RSLCnano with microflow meter. ijpsm.com

Analytical Column : Hypersil GOLD aQ (50 x 1 mm x 1.9 µm). ijpsm.com

Mobile Phase : 0.1% formic acid in water (Phase A) and 0.1% formic acid in acetonitrile (B52724) (Phase B). ijpsm.com

Analytical Flow Rate : 40 µL/min. ijpsm.com

Run Time : 30 minutes. ijpsm.com

Column Oven Temperature : 30°C. ijpsm.com

HRMS Settings : Full scan settings of 70,000 and an Orbitrap resolution of 17,500. ijpsm.com

The detection of this compound in this context provided a retention time of 8.534 minutes and an exact mass of 213.06676. ijpsm.com

Table 1: LC-HRMS Parameters for this compound Identification

| Parameter | Detail | Source |

| HPLC Apparatus | Thermo Scientific Dionex Ultimate 3000 RSLCnano | ijpsm.com |

| Analytical Column | Hypersil GOLD aQ (50 x 1 mm x 1.9 µm) | ijpsm.com |

| Mobile Phase A | 0.1% formic acid in water | ijpsm.com |

| Mobile Phase B | 0.1% formic acid in acetonitrile | ijpsm.com |

| Analytical Flow Rate | 40 µL/min | ijpsm.com |

| Run Time | 30 minutes | ijpsm.com |

| Column Oven Temperature | 30°C | ijpsm.com |

| HRMS Full Scan Settings | 70,000 | ijpsm.com |

| Orbitrap Resolution | 17,500 | ijpsm.com |

| This compound Retention Time | 8.534 minutes | ijpsm.com |

| This compound Exact Mass | 213.06676 | ijpsm.com |

Specific Gas Chromatography (GC) methods for the analysis of this compound (PubChem CID 3085434) were not found in the conducted literature search. GC is typically employed for volatile or semi-volatile compounds.

As mentioned in Section 7.1.1, this compound has been identified using LC-HRMS, which often incorporates UHPLC technology for enhanced speed and resolution. ijpsm.com While the specific method was for identification within a complex natural extract, the principles of UHPLC, such as the use of smaller particle columns and higher pressures, would be applicable for developing rapid and efficient quantification and purity assessment methods for this compound if required. However, a dedicated, validated UHPLC method for this compound's routine quantification or purity assessment was not found in the search results.

Spectroscopic Methods for this compound Structure Elucidation and Characterization

Spectroscopic techniques provide valuable information about the molecular structure, functional groups, and electronic properties of a compound.

Specific Nuclear Magnetic Resonance (NMR) spectroscopic data (e.g., ¹H NMR, ¹³C NMR) for this compound (PubChem CID 3085434) were not found in the current literature search. NMR spectroscopy is a powerful tool for elucidating the complete chemical structure of organic compounds by analyzing the magnetic properties of atomic nuclei within the molecule.

Specific Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound (PubChem CID 3085434) were not found in the current literature search. IR spectroscopy is used to identify functional groups present in a molecule based on their characteristic vibrational frequencies, while UV-Vis spectroscopy is employed to detect chromophores and determine the concentration of a compound in solution by measuring its light absorption in the ultraviolet and visible regions of the electromagnetic spectrum.

Mass Spectrometry (MS)-Based Approaches for this compound

Mass spectrometry is a powerful analytical technique used for identifying and quantifying compounds by measuring their mass-to-charge ratio (m/z). When coupled with chromatographic separation techniques, MS provides high selectivity and sensitivity, making it indispensable for the analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound and Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) is a predominant analytical tool for the quantitative bioanalysis of small-molecule drugs and their metabolites in physiological fluids due to its ability to handle non-volatile and thermally labile compounds without derivatization. mdpi.comchromatographyonline.com This hyphenated technique separates components in a mixture using liquid chromatography before introducing them into a mass spectrometer for detection.

For this compound and its potential metabolites, LC-MS, particularly LC-MS/MS (tandem mass spectrometry), would be highly suitable. LC-MS/MS offers a wide linear dynamic range, allowing for the simultaneous quantification of parent compounds and their metabolites. chromatographyonline.com The process typically involves sample extraction, chromatographic separation on a suitable column (e.g., reversed-phase C18), and detection using a mass spectrometer, often in electrospray ionization (ESI) mode. nih.govthermofisher.com

In metabolite identification (MetID), LC-MS is crucial for understanding the breakdown and conversion of xenobiotics. thermofisher.com Advanced LC-MS instrumentations can provide sensitive and meaningful data for structure elucidation, identifying the site of metabolism. thermofisher.com This is achieved through techniques like precursor ion scans, neutral loss scans, and product ion scans, which help in characterizing the structural features of metabolites. mdpi.com For example, a constant neutral loss of 176 is characteristic of glucuronide metabolites, which can be confirmed by β-glucuronidase hydrolysis. mdpi.com

LC-MS methods are validated for parameters such as linearity, precision, accuracy, extraction recovery, and matrix effect. nih.govnih.gov For instance, in a validated LC-MS/MS method for thalidomide (B1683933) and its metabolites in human plasma, satisfactory results were obtained for these parameters across various concentrations. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the identification and quantification of volatile and semi-volatile compounds. filab.frmeasurlabs.com In GC-MS, samples are vaporized and separated based on their boiling points and interaction with the stationary phase in a GC column before entering the mass spectrometer. filab.fr

Given this compound's molecular weight (213.17 g/mol ) and relatively polar nature (XLogP3 of -1.2), it may not be sufficiently volatile or thermally stable for direct GC-MS analysis without prior chemical derivatization. nih.govjfda-online.com Chemical derivatization is often employed to convert analytes into more volatile or thermally stable forms, improve chromatographic separation, enhance detection sensitivity, or aid in structural elucidation. jfda-online.com Common derivatization techniques include silylation, acylation, and alkylation, which modify functional groups like hydroxyl, amine, and carboxyl. jfda-online.com

Headspace GC-MS (HS-GC-MS) or Thermal Desorption GC-MS (TD-GC-MS) are variants that require minimal sample preparation and are ideal for analyzing volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) released from samples. filab.frmeasurlabs.com While commonly used for substances like residual solvents in pharmaceuticals, its direct applicability to this compound would depend on its volatility characteristics or the successful implementation of a derivatization strategy. filab.fr

High-Resolution Mass Spectrometry (HRMS) for this compound